3-(2-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl)-1,3-dihydro-2-benzofuran-1-one
CAS No.: 861206-52-2
Cat. No.: VC7758026
Molecular Formula: C28H20N2O4
Molecular Weight: 448.478
* For research use only. Not for human or veterinary use.
![3-(2-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl)-1,3-dihydro-2-benzofuran-1-one - 861206-52-2](/images/structure/VC7758026.png)
Specification
CAS No. | 861206-52-2 |
---|---|
Molecular Formula | C28H20N2O4 |
Molecular Weight | 448.478 |
IUPAC Name | (3Z)-3-[[1-(3-oxo-1H-2-benzofuran-1-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methylidene]-2-benzofuran-1-one |
Standard InChI | InChI=1S/C28H20N2O4/c31-27-20-10-3-1-8-17(20)23(33-27)15-30-14-13-18-16-7-5-6-12-22(16)29-24(18)25(30)26-19-9-2-4-11-21(19)28(32)34-26/h1-12,15,25-26,29H,13-14H2/b23-15- |
Standard InChI Key | GCABLUGXOGQONP-HAHDFKILSA-N |
SMILES | C1CN(C(C2=C1C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)O4)C=C6C7=CC=CC=C7C(=O)O6 |
Introduction
The compound 3-(2-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl)-1,3-dihydro-2-benzofuran-1-one is a complex organic molecule featuring a benzofuran and pyridoindole framework. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The synthesis and properties of this compound are discussed below, drawing from available literature and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Although specific synthetic routes for this exact compound may not be widely documented, similar compounds often utilize strategies such as:
-
Starting Materials: Commercially available benzofurans and indoles can serve as starting materials.
-
Reagents: Acid chlorides or anhydrides are commonly used to facilitate the formation of the desired molecular framework.
-
Reaction Conditions: Parameters such as temperature, solvent choice, and reaction time are critical in optimizing yields and purity.
A general approach might involve condensation reactions followed by cyclization steps to form the complex heterocyclic structure.
Spectroscopic Analysis
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for elucidating the connectivity and spatial arrangement of atoms in this compound.
Potential Applications
This compound has potential applications in several fields, including:
-
Pharmaceuticals: Due to its complex structure, it may interact with biological targets such as enzymes or receptors.
-
Materials Science: Its unique molecular framework could be useful in developing new materials with specific properties.
Data Tables
Table 1: General Properties of Related Benzofuran Compounds
Property | Value |
---|---|
Molecular Formula | Varies by compound |
Molecular Weight | Estimated based on formula |
Reactivity | Towards nucleophiles and electrophiles |
Spectroscopic Analysis | NMR, MS |
Table 2: Synthesis Conditions for Similar Compounds
Condition | Description |
---|---|
Starting Materials | Benzofurans, indoles |
Reagents | Acid chlorides, anhydrides |
Reaction Conditions | Temperature, solvent choice, reaction time |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume